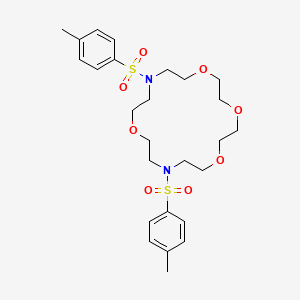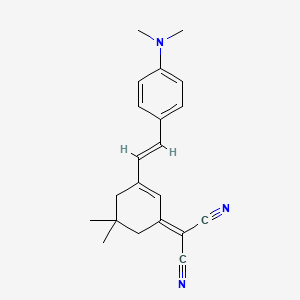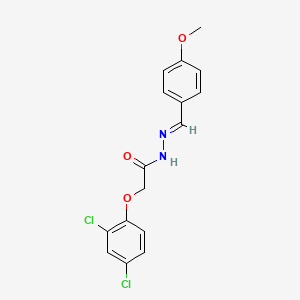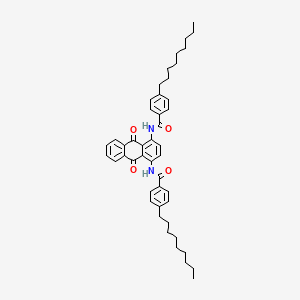
3-(3,4-Dimethoxyphenyl)alanine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)alanine ethyl ester is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . It is a derivative of alanine, where the phenyl group is substituted with two methoxy groups at the 3 and 4 positions, and the carboxyl group is esterified with ethanol.
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester typically involves the esterification of 3-(3,4-Dimethoxyphenyl)alanine. This can be achieved through various synthetic routes, including:
Esterification Reaction: The reaction of 3-(3,4-Dimethoxyphenyl)alanine with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production: Industrial methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)alanine ethyl ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester group.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products depend on the specific reaction conditions but can include alcohols, quinones, and substituted derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)alanine ethyl ester has various applications in scientific research:
Biology: The compound can be used in studies related to amino acid metabolism and enzyme activity.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)alanine ethyl ester can be compared with other similar compounds:
3-(3,4-Dimethoxyphenyl)alanine: The non-esterified form, which has different solubility and reactivity properties.
3,4-Dimethoxyphenylalanine: Lacks the ester group, affecting its chemical behavior and applications.
3-Methoxy-O-methyl-L-tyrosine: Another derivative with different substitution patterns on the aromatic ring.
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-6,8,10H,4,7,14H2,1-3H3/t10-/m0/s1 |
InChI Key |
CKPXBRGEMOUHQJ-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)

![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)

![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)

![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)

